Cas no 1547028-09-0 (2-(1-Benzyl-1h-pyrazol-4-yl)ethanimidamide)

2-(1-Benzyl-1h-pyrazol-4-yl)ethanimidamide Chemical and Physical Properties
Names and Identifiers
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- 1547028-09-0
- 2-(1-benzyl-1h-pyrazol-4-yl)ethanimidamide
- EN300-1862163
- 2-(1-Benzyl-1h-pyrazol-4-yl)ethanimidamide
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- Inchi: 1S/C12H14N4/c13-12(14)6-11-7-15-16(9-11)8-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H3,13,14)
- InChI Key: ZRHSBTYTNCVEGL-UHFFFAOYSA-N
- SMILES: N1(C=C(C=N1)CC(=N)N)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 214.121846464g/mol
- Monoisotopic Mass: 214.121846464g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.7Ų
- XLogP3: 0.7
2-(1-Benzyl-1h-pyrazol-4-yl)ethanimidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1862163-1.0g |
2-(1-benzyl-1H-pyrazol-4-yl)ethanimidamide |
1547028-09-0 | 1g |
$1299.0 | 2023-06-03 | ||
Enamine | EN300-1862163-2.5g |
2-(1-benzyl-1H-pyrazol-4-yl)ethanimidamide |
1547028-09-0 | 2.5g |
$2548.0 | 2023-09-18 | ||
Enamine | EN300-1862163-0.5g |
2-(1-benzyl-1H-pyrazol-4-yl)ethanimidamide |
1547028-09-0 | 0.5g |
$1247.0 | 2023-09-18 | ||
Enamine | EN300-1862163-0.05g |
2-(1-benzyl-1H-pyrazol-4-yl)ethanimidamide |
1547028-09-0 | 0.05g |
$1091.0 | 2023-09-18 | ||
Enamine | EN300-1862163-10.0g |
2-(1-benzyl-1H-pyrazol-4-yl)ethanimidamide |
1547028-09-0 | 10g |
$5590.0 | 2023-06-03 | ||
Enamine | EN300-1862163-5g |
2-(1-benzyl-1H-pyrazol-4-yl)ethanimidamide |
1547028-09-0 | 5g |
$3770.0 | 2023-09-18 | ||
Enamine | EN300-1862163-0.1g |
2-(1-benzyl-1H-pyrazol-4-yl)ethanimidamide |
1547028-09-0 | 0.1g |
$1144.0 | 2023-09-18 | ||
Enamine | EN300-1862163-5.0g |
2-(1-benzyl-1H-pyrazol-4-yl)ethanimidamide |
1547028-09-0 | 5g |
$3770.0 | 2023-06-03 | ||
Enamine | EN300-1862163-0.25g |
2-(1-benzyl-1H-pyrazol-4-yl)ethanimidamide |
1547028-09-0 | 0.25g |
$1196.0 | 2023-09-18 | ||
Enamine | EN300-1862163-1g |
2-(1-benzyl-1H-pyrazol-4-yl)ethanimidamide |
1547028-09-0 | 1g |
$1299.0 | 2023-09-18 |
2-(1-Benzyl-1h-pyrazol-4-yl)ethanimidamide Related Literature
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
Additional information on 2-(1-Benzyl-1h-pyrazol-4-yl)ethanimidamide
Comprehensive Overview of 2-(1-Benzyl-1h-pyrazol-4-yl)ethanimidamide (CAS No. 1547028-09-0): Properties, Applications, and Research Insights
2-(1-Benzyl-1h-pyrazol-4-yl)ethanimidamide (CAS No. 1547028-09-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique pyrazole and benzyl functional groups, serves as a critical intermediate in the synthesis of bioactive molecules. Its ethanimidamide moiety further enhances its reactivity, making it a versatile building block in medicinal chemistry. Researchers are increasingly exploring its potential in drug discovery, particularly in targeting enzymes and receptors associated with inflammatory and metabolic disorders.
The structural elegance of 2-(1-Benzyl-1h-pyrazol-4-yl)ethanimidamide lies in its ability to modulate molecular interactions. The benzyl group provides lipophilicity, which is crucial for membrane permeability, while the pyrazole ring contributes to hydrogen bonding and π-π stacking interactions. These features align with current trends in small-molecule drug design, where researchers prioritize compounds with balanced physicochemical properties. Recent studies highlight its role in optimizing kinase inhibitors, a hot topic in oncology and autoimmune disease research.
In the context of AI-driven drug discovery, CAS No. 1547028-09-0 has emerged as a subject of computational modeling. Machine learning algorithms predict its binding affinities to proteins like JAK2 and BTK, which are frequently searched in academic and industrial databases. This synergy between experimental and in silico approaches underscores the compound’s relevance in modern high-throughput screening campaigns. Additionally, its stability under physiological conditions makes it a candidate for prodrug development, addressing challenges in bioavailability.
From a synthetic perspective, 2-(1-Benzyl-1h-pyrazol-4-yl)ethanimidamide is synthesized via multi-step organic reactions, including N-alkylation and amidine formation. These methods are frequently discussed in forums on green chemistry, as researchers seek sustainable alternatives to traditional solvents. The compound’s purity (>98%) and scalability have been validated in peer-reviewed journals, meeting the demands of GMP-compliant production. Such attributes are critical for users searching for reliable chemical suppliers or custom synthesis services.
Beyond pharmaceuticals, this compound finds niche applications in agrochemical research. Its structural motifs are analogous to those in pesticide intermediates, a trending topic due to global food security concerns. However, it’s essential to note that its use complies with international safety regulations, avoiding any association with restricted substances. Analytical techniques like HPLC and NMR are routinely employed to characterize its purity, a detail often queried by quality control professionals.
In summary, 2-(1-Benzyl-1h-pyrazol-4-yl)ethanimidamide (CAS No. 1547028-09-0) exemplifies the intersection of innovation and practicality in chemical research. Its multifaceted applications—from drug discovery to material science—reflect the compound’s adaptability to evolving scientific needs. As interest grows in precision medicine and sustainable chemistry, this compound is poised to remain a focal point in both academic and industrial discourse.
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